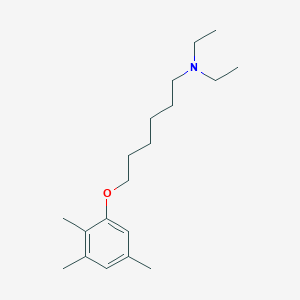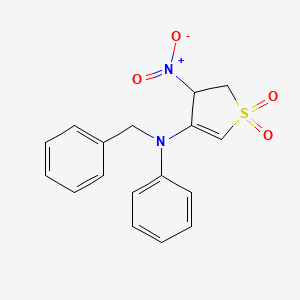![molecular formula C20H26O3 B5157177 1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene, commonly known as 'TMB' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMB is a colorless liquid that is soluble in organic solvents and has a molecular weight of 338.46 g/mol.
Mecanismo De Acción
The mechanism of action of TMB is not fully understood, but it is believed to interact with cellular membranes and alter their structure. TMB has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS). TMB has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
TMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TMB can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and butyrylcholinesterase, and increase the production of ROS. TMB has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMB in lab experiments is its ability to form micelles in aqueous solutions, which makes it an ideal candidate for drug delivery systems. TMB is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using TMB in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Direcciones Futuras
There are several future directions for research on TMB. One area of focus could be the development of novel materials using TMB as a building block. Another area of focus could be the investigation of TMB's potential as an imaging agent in MRI. Additionally, further research could be conducted on TMB's anti-cancer properties and its potential as a drug delivery system.
Métodos De Síntesis
TMB can be synthesized using a multi-step process that involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropyltrimethoxysilane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2,3,5-trimethylbenzyl chloride in the presence of a catalyst such as palladium on carbon. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
TMB has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedical research. In organic electronics, TMB has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). TMB has also been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and fluorescence.
In biomedical research, TMB has been studied for its potential as a drug delivery system due to its ability to form micelles in aqueous solutions. TMB has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, TMB has been studied for its potential as an imaging agent in magnetic resonance imaging (MRI) due to its high relaxivity.
Propiedades
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14-7-8-18(20(12-14)21-5)22-9-6-10-23-19-13-15(2)11-16(3)17(19)4/h7-8,11-13H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKBJLGZZKCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)

![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)


![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)

![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)